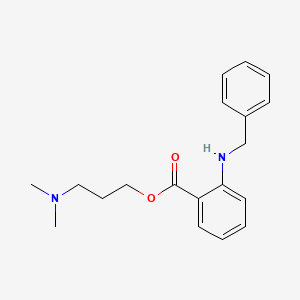

3-(Dimethylamino)propyl 2-(benzylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Dimethylamino)propyl 2-(benzylamino)benzoate” is a compound with the empirical formula C19H24N2O2 . It is also known as “2-[(Phenylmethyl)amino]benzoic acid 3-(dimethylamino)propyl ester hydrochloride” and is used as a reference standard in the British Pharmacopoeia .

Molecular Structure Analysis

The molecular weight of “3-(Dimethylamino)propyl 2-(benzylamino)benzoate” is 312.41 (free base basis) . The compound consists of a benzoate group attached to a propyl group, which is further connected to a dimethylamino group .Physical And Chemical Properties Analysis

The compound is a pharmaceutical primary standard and is stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación

Pharmacological Applications

Immunomodulating Effects and Antiviral Activities

Compounds related to "3-(Dimethylamino)propyl 2-(benzylamino)benzoate" have been explored for their immunomodulating effects, which can lead to antiviral and antitumor activities. For instance, Inosine pranobex, a synthetic compound that shares structural similarities with the one , has demonstrated potential benefits in treating various diseases and infections due to its immunomodulating effect. Early clinical results suggest beneficial effects in conditions such as Herpes simplex infections, genital warts, and type B viral hepatitis, highlighting the potential for related compounds in treating infectious diseases (Campoli-Richards, Sorkin, & Heel, 1986).

Chemical and Synthetic Applications

Synthetic Versatility in Organic Synthesis

Methyl-2-formyl benzoate, a bioactive precursor, exhibits a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it an essential structure in the search for new bioactive molecules, demonstrating the synthetic versatility of benzylamino benzoate derivatives in creating compounds with pharmaceutical applications (Farooq & Ngaini, 2019).

Material Science and Technology

Polyoxymethylene Dimethyl Ethers Production

In the context of material science, derivatives of dimethylamino and benzylamino benzoates, such as Polyoxymethylene dimethyl ethers (OME), are being explored for their application as oxygenated fuels in diesel engines. Their combustion process leads to reduced hazardous exhaust gas emissions, showcasing the potential of chemical compounds in the environmental technology sector. Research focuses on simplifying the existing processes by using fewer steps, simpler reactants, and less energy, aiming for efficient catalysts and processes for OME production (Baranowski, Bahmanpour, & Kröcher, 2017).

Propiedades

IUPAC Name |

3-(dimethylamino)propyl 2-(benzylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPAAZYZSFTFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propyl 2-(benzylamino)benzoate | |

CAS RN |

87453-76-7 |

Source

|

| Record name | 3-Dimethylaminopropyl-2-benzylaminobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR9SQ56TGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}ethan-1-ol](/img/structure/B589810.png)

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)